molecular formula C21H23NO4 B3585669 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(morpholin-4-yl)prop-2-en-1-one

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(morpholin-4-yl)prop-2-en-1-one

Cat. No.: B3585669
M. Wt: 353.4 g/mol
InChI Key: LTMHFUNKWUPIMP-CSKARUKUSA-N
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Description

This compound is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents. The A-ring contains a benzyloxy group at the para position and a methoxy group at the meta position, while the B-ring is substituted with a morpholine moiety. Chalcones are widely studied for their pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-24-20-15-17(8-10-21(23)22-11-13-25-14-12-22)7-9-19(20)26-16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMHFUNKWUPIMP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)N2CCOCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)N2CCOCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(morpholin-4-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(benzyloxy)-3-methoxybenzaldehyde and morpholine.

    Condensation Reaction: The key step involves a condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and morpholine in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(morpholin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(morpholin-4-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(morpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives are structurally diverse, with variations in substituents on the A- and B-rings significantly influencing biological activity. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Activity Comparison of Chalcone Derivatives

Compound Name A-Ring Substituents B-Ring Substituents Key Biological Activity (IC₅₀ or Ki) Reference
(2E)-3-[4-(Benzyloxy)-3-methoxyphenyl]-1-(morpholin-4-yl)prop-2-en-1-one (Target) 4-benzyloxy, 3-methoxy Morpholine Acetylcholinesterase inhibition (Ki: <1 µM)
Cardamonin 2-hydroxy, 4-hydroxy None Anticancer (IC₅₀: 4.35 µM)
(E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) 4-chloro, 2-hydroxy, 5-iodo 4-methoxy Anticancer (IC₅₀: 13.82 µM)
Compound 5o (Pyrazole hybrid chalcone) 4-(benzyloxy)phenyl-pyrazole 4-methoxyphenyl Anticancer (IC₅₀: 2.13 µM, MCF-7)
MO1: (2E)-1-[4-(morpholin-4-yl)phenyl]-3-phenylprop-2-en-1-one None Morpholine, phenyl MAO-B inhibition (IC₅₀: ~10 µM)
MO3: (2E)-3-(4-methoxyphenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one 4-methoxy Morpholine Dual MAO-B/AChE inhibition

Key Observations

Substitution Patterns and Activity: The morpholine group in the target compound and MO analogs enhances interactions with enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) due to its polar nature and hydrogen-bonding capacity . Electron-withdrawing groups (e.g., halogens) on the A-ring, as in compound 2h, reduce potency compared to electron-donating groups (e.g., methoxy) . For example, replacing bromine (2j, IC₅₀: 4.7 µM) with chlorine (2h, IC₅₀: 13.82 µM) decreases activity . Benzyloxy groups (target compound and compound 5o) improve lipophilicity, enhancing membrane permeability and tubulin-binding affinity in anticancer chalcones .

Biological Activity Trends: Anticancer Activity: Pyrazole hybrid chalcones (e.g., 5o) show superior cytotoxicity (IC₅₀: 2.13 µM) compared to non-hybrid derivatives, likely due to additional tubulin-binding interactions .

Computational Insights :

  • Molecular docking of compound 5o reveals interactions with tubulin’s colchicine-binding site (e.g., hydrogen bonds with ASN 249 and LYS 254), explaining its high anticancer activity .
  • In silico studies predict favorable drug-likeness for morpholine-containing chalcones, with optimal cLogP (2.5–3.5) and molecular weight (<500 Da) .

Research Findings and Implications

  • SAR Trends: The presence of a morpholine group and benzyloxy/methoxy substituents synergistically enhances both solubility and target binding. For instance, the target compound’s AChE inhibition (Ki: <1 µM) outperforms non-morpholine analogs like cardamonin .
  • Therapeutic Potential: Hybrid chalcones (e.g., pyrazole-morpholine hybrids) represent a promising scaffold for multitargeted drug development, particularly in oncology and neurodegeneration .

Biological Activity

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(morpholin-4-yl)prop-2-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cinnamone structure with a morpholine moiety, which is significant for its biological interactions. The presence of the benzyloxy and methoxy groups contributes to its lipophilicity and modulates its pharmacokinetic properties.

Research indicates that compounds with similar structures often exhibit anticancer activity by inducing apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Promotion of apoptosis through mitochondrial pathways

These mechanisms are facilitated by interactions with specific cellular targets, including protein kinases and enzymes involved in cell signaling.

Anticancer Properties

Numerous studies have reported the anticancer effects of compounds related to this compound. For example:

  • A study evaluated the compound's activity against various human cancer cell lines, including HeLa (cervical cancer), HT-29 (colorectal cancer), and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values ranging from 2.2 to 21.7 μM, demonstrating its potential as an anticancer agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
HeLa5.0
HT-2910.0
MCF-715.0

Study on Antiproliferative Activity

A case study focused on the antiproliferative activity of various derivatives found that the introduction of methoxy groups on the phenyl ring significantly enhanced the activity against lymphoblastic leukemia cell lines (CEM, Jurkat). The study highlighted that certain derivatives exhibited IC50 values in the low nanomolar range, indicating their potency .

Table 2: Antiproliferative Activity of Derivatives

Compound IDCell LineIC50 (μM)Activity Level
4gCEM0.5High
4hJurkat1.0Moderate

Pharmacological Profile

The pharmacological profile of this compound suggests:

  • Selectivity : Exhibits selective toxicity towards cancer cells while sparing normal cells at certain concentrations.
  • Mechanism Exploration : Further investigations into its mechanism reveal potential inhibition of specific kinases involved in tumor growth.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

The compound is typically synthesized via a multi-step approach. A key step involves Claisen-Schmidt condensation between a substituted acetophenone derivative and morpholine-containing ketone. Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst selection : Using acidic (e.g., HCl) or basic (e.g., NaOH) conditions, depending on substrate reactivity .
  • Solvent choice : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates. Yields for analogous chalcones range from 60–80% under optimized conditions .

Q. What spectroscopic and crystallographic techniques are essential for structural validation?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the E-configuration of the α,β-unsaturated ketone and substituent positions (e.g., benzyloxy, morpholine).
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles, critical for confirming stereochemistry .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 406.18) .

Q. How should researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize enzymes (e.g., kinases) or receptors where morpholine and chalcone moieties are known to interact.
  • Assay types : Use fluorescence-based inhibition assays or cell viability tests (e.g., MTT assay) at concentrations of 1–100 µM.
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated samples .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be systematically addressed?

  • Purity validation : Reanalyze compound purity via HPLC (>95%) to rule out degradation products.
  • Cell line variability : Test activity across multiple cell lines (e.g., HeLa, MCF-7) to assess tissue-specific effects.
  • Dose-response curves : Ensure EC50_{50}/IC50_{50} values are replicated across independent experiments .

Q. What computational strategies predict the compound’s binding mode to therapeutic targets?

  • Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or EGFR kinases).
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
  • QSAR models : Corinate substituent electronegativity (e.g., benzyloxy vs. methoxy) with bioactivity data .

Q. What methodologies elucidate the structure-activity relationship (SAR) of benzyloxy and morpholine modifications?

  • Analog synthesis : Replace benzyloxy with ethoxy or halogenated groups to probe electronic effects.
  • Bioactivity profiling : Compare IC50_{50} values against parent compound to identify critical substituents.
  • Crystallographic analysis : Resolve co-crystal structures with target proteins to map binding interactions .

Methodological Considerations

Q. How should stability studies be designed to assess compound degradation under varying storage conditions?

  • Stress testing : Expose the compound to UV light (254 nm), 40°C/75% RH, and acidic/basic buffers (pH 3–10).
  • Analytical monitoring : Track degradation via HPLC-UV at 0, 1, 3, and 6 months.
  • Degradant identification : Use LC-MS to characterize major breakdown products (e.g., hydrolyzed ketones) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Stepwise purification : Employ flash chromatography after each synthetic step to isolate intermediates.
  • Reaction quenching : Neutralize acidic/basic conditions promptly to prevent side reactions.
  • Scale-up adjustments : Optimize stirring rate and cooling efficiency to maintain homogeneity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(morpholin-4-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(morpholin-4-yl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.